3-(4-Ethylpiperazin-1-yl)propanoic acid
Description
Structural and Functional Significance of Piperazine (B1678402) and Propanoic Acid Moieties in Organic Chemistry
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This simple structure is a cornerstone in drug design, frequently incorporated to enhance the pharmacokinetic properties of a molecule. chemscene.comchemicalbook.com Its two nitrogen atoms can be functionalized, allowing for the introduction of various substituents that can modulate a compound's solubility, basicity, and ability to interact with biological targets. chemicalbook.combldpharm.com The piperazine moiety is known to improve water solubility and bioavailability, and its nitrogen atoms can serve as hydrogen bond acceptors, which is crucial for molecular recognition at receptor sites. ppv.co.za This structural versatility has led to the piperazine core being classified as a "privileged scaffold" in medicinal chemistry. chemicalbook.combldpharm.com
Complementing the piperazine unit, the propanoic acid moiety (also known as propionic acid) provides a short, flexible carboxylic acid chain. nih.gov Carboxylic acids are fundamental functional groups in organic chemistry, capable of participating in a wide array of chemical reactions, most notably the formation of amides, esters, and acid halides. nih.gov In a biological context, the carboxyl group is ionizable, which can significantly influence a molecule's solubility and transport characteristics. Propanoic acid and its derivatives are not only key intermediates in the synthesis of polymers and pharmaceuticals but have also been studied for their own biological activities, including antimicrobial effects. researchgate.netnih.govnih.gov
Overview of Research Trajectories for N-Substituted Piperazine Carboxylic Acids
Research into N-substituted piperazine carboxylic acids is a dynamic and expanding area. The core concept involves attaching a carboxylic acid-containing chain to one of the piperazine nitrogens, leaving the other nitrogen available for further modification. This creates a highly versatile bifunctional molecule.
One major research trajectory focuses on using these compounds as linkers or spacers in the design of complex molecules. The carboxylic acid end can be coupled with an amine to form a stable amide bond, while the secondary amine on the piperazine ring can be arylated or alkylated. This strategy is frequently employed in the synthesis of targeted therapeutic agents. mdpi.comsaflii.org
Another significant area of investigation is the direct biological activity of these compounds. Studies have shown that modifying the substituent on the second nitrogen (the 'N'-substituent) can lead to a diverse range of pharmacological profiles. epo.org For example, different N-aryl or N-alkyl piperazine derivatives have been synthesized and evaluated for their potential as anticancer, antimicrobial, or central nervous system-acting agents. mdpi.comepo.orgpatsnap.com Research has also explored how the length and substitution of the carboxylic acid chain influence the compound's interaction with biological systems. nih.gov
Positioning of 3-(4-Ethylpiperazin-1-yl)propanoic Acid within the Landscape of Advanced Chemical Entities
While some piperazine derivatives are developed as final drug products, many, including this compound, are primarily utilized as advanced chemical intermediates or building blocks. Its structure, featuring a propanoic acid tail and an N-ethyl group, makes it a specialized tool for organic synthesis.
The presence of the ethyl group on one nitrogen pre-defines a specific structural feature, while the propanoic acid and the secondary amine on the other nitrogen provide two distinct points for subsequent chemical reactions. This positions the compound not as a generic starting material, but as a purpose-built component for constructing more complex molecules with a high degree of precision. Its primary role, as evidenced by its appearance in the patent literature, is as an intermediate in the synthesis of larger, biologically active compounds, such as potent and selective enzyme inhibitors. sigmaaldrich.com For example, it serves as a key fragment in the assembly of novel inhibitors targeting critical cellular pathways, like the mTOR signaling pathway, which is often deregulated in cancer. sigmaaldrich.com Therefore, this compound is best understood as an advanced chemical entity that enables the efficient and controlled synthesis of next-generation therapeutic candidates.
Detailed Research Findings on this compound
Despite its importance as a synthetic intermediate, dedicated research publications focusing exclusively on the properties and applications of this compound are limited. It is most commonly referenced in chemical supplier catalogs and in patents as a reactant.
Chemical and Physical Properties
The fundamental properties of this compound have been established and are summarized in the table below. These data are critical for its use in synthetic chemistry, providing information on its composition, size, and general characteristics.
| Property | Value | Source |
| IUPAC Name | This compound | uni.lu |
| CAS Number | 799262-18-3 | chemscene.comuni.lu |
| Molecular Formula | C₉H₁₈N₂O₂ | chemscene.comchemicalbook.com |
| Molecular Weight | 186.25 g/mol | chemscene.com |
| Physical Form | Solid or liquid | uni.lu |
| Purity | ≥98% (as commercially available) | chemscene.comuni.lu |
| Storage | Sealed in dry, room temperature conditions | uni.lu |
Synthesis
A common synthetic route to N-alkylated piperazine propanoic acids involves the Michael addition of a substituted piperazine to an acrylate (B77674) ester, followed by hydrolysis. For this compound, a plausible synthesis would start with the reaction of 1-ethylpiperazine (B41427) with ethyl acrylate. This reaction forms the ester intermediate, ethyl 3-(4-ethylpiperazin-1-yl)propanoate. The final step is the hydrolysis of this ester, typically under basic conditions using a reagent like sodium hydroxide, followed by neutralization to yield the desired carboxylic acid.
A general procedure for a similar N-alkylation reaction involves stirring the piperazine derivative with a bromo-ester precursor in a solvent like DMSO, often with the addition of a base such as cesium carbonate. saflii.org
Spectroscopic Data
Detailed, experimentally verified spectroscopic data (NMR, IR, MS) for this compound are not widely published in peer-reviewed literature. However, predicted data can be derived from its structure and from data available for highly analogous compounds. The table below outlines the predicted mass spectrometry fragmentation and collision cross-section values, which are essential for identifying the compound in complex mixtures.
| Spectroscopic Parameter | Predicted Value | Source |
| Monoisotopic Mass | 186.13683 Da | |
| [M+H]⁺ (m/z) | 187.14411 | |
| [M+Na]⁺ (m/z) | 209.12605 | |
| [M-H]⁻ (m/z) | 185.12955 | |
| Predicted CCS ([M+H]⁺, Ų) | 144.3 |
Note: CCS refers to the Collision Cross Section, a measure of an ion's shape in the gas phase.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-ethylpiperazin-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-10-5-7-11(8-6-10)4-3-9(12)13/h2-8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFIFJPUSDQJBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Optimization for 3 4 Ethylpiperazin 1 Yl Propanoic Acid and Analogues
Established Synthetic Routes for Piperazine-Incorporating Carboxylic Acids
The construction of the 3-(4-ethylpiperazin-1-yl)propanoic acid scaffold and similar structures can be achieved through several reliable synthetic pathways. These routes typically involve the formation of a key carbon-nitrogen bond to link the piperazine (B1678402) ring to the propanoic acid side chain.
Direct alkylation represents a primary method for synthesizing N-substituted piperazines. This approach involves the reaction of a piperazine derivative with an appropriate alkylating agent. For the synthesis of this compound, this would typically involve the reaction of N-ethylpiperazine with a 3-halopropanoic acid or its ester equivalent.
A common challenge in the direct alkylation of piperazine is the potential for di-alkylation, where both nitrogen atoms of the piperazine ring react. To achieve mono-alkylation, strategies often employ a large excess of the piperazine starting material or the use of a protecting group. researchgate.net For instance, a common approach involves using mono-Boc-piperazine, where one nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. The unprotected nitrogen can then be selectively alkylated, followed by the removal of the Boc group. researchgate.net
Another effective alkylation method is the Michael addition, where a piperazine nucleophile adds to an α,β-unsaturated ester, such as ethyl acrylate (B77674). This is followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.
A specific example for a related structure involves the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate (B8525525). mdpi.com This reaction, carried out in the presence of cesium carbonate and sodium iodide in DMSO, yielded the desired product in 82% yield, demonstrating the efficacy of direct alkylation for creating ester precursors of piperazine-containing acids. mdpi.com
Table 1: Examples of Alkylation Strategies for Piperazine Derivatives
| Piperazine Reactant | Alkylating Agent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 4-(4-chlorophenyl)piperazine | Ethyl 2-bromo-2-methylpropanoate | Cs₂CO₃, NaI, DMSO, 25-30°C | Ester Precursor | mdpi.com |
| Piperazine (in excess) | Alkyl Halide | Base (e.g., K₂CO₃), Acetonitrile (B52724) | Mono-alkylated Piperazine | researchgate.net |
| 1-Boc-piperazine | Alkyl Halide | Base (e.g., K₂CO₃), Acetone | N-alkylated Boc-piperazine | researchgate.net |
Amide bond formation is one of the most frequently used reactions in medicinal chemistry. hepatochem.comnih.gov While not a direct route to the carboxylic acid itself, it is a critical method for synthesizing analogues and derivatives, such as piperazine amides. These reactions typically involve the activation of a carboxylic acid, which then reacts with an amine. hepatochem.com
Standard coupling reagents are used to facilitate this transformation, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC). hepatochem.comnih.gov Often, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are included to improve reaction efficiency and suppress side reactions. nih.govnih.gov For example, the synthesis of piperazine amides of chromone-2-carboxylic acid was successfully achieved using EDC.HCl and DMAP in dichloromethane (B109758) (DCM). acgpubs.org This methodology is broadly applicable for coupling various piperazine derivatives to carboxylic acids. acgpubs.org
Table 2: Common Reagents for Amide Bond Formation
| Reagent Name | Acronym | Function |
|---|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Carboxylic acid activating agent |
| 1-Hydroxybenzotriazole | HOBt | Coupling additive to reduce racemization and improve efficiency |
| 4-Dimethylaminopyridine | DMAP | Acyl transfer catalyst, often used with EDC |
| Dicyclohexylcarbodiimide | DCC | Carboxylic acid activating agent |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Peptide coupling reagent |
A robust and common method for obtaining carboxylic acids is through the hydrolysis of their corresponding esters. libretexts.org This two-step approach involves first synthesizing an ester, such as ethyl 3-(4-ethylpiperazin-1-yl)propanoate, via one of the alkylation methods previously described, followed by a hydrolysis step to yield the final acid.
Ester hydrolysis can be catalyzed by either an acid or a base. libretexts.orgchemguide.co.uk
Acid-Catalyzed Hydrolysis : The ester is typically heated under reflux with an excess of a dilute mineral acid, such as hydrochloric or sulfuric acid. This reaction is reversible, and an excess of water is used to drive the equilibrium towards the formation of the carboxylic acid and alcohol. libretexts.orgchemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification) : This method involves heating the ester with a dilute alkali solution, such as sodium hydroxide. chemguide.co.uk The reaction is irreversible because the carboxylic acid is deprotonated to form a carboxylate salt, which is no longer reactive towards the alcohol. libretexts.org To obtain the free carboxylic acid, the resulting reaction mixture must be acidified in a separate workup step. chemguide.co.uk This pathway is often preferred due to its irreversibility and the typically cleaner separation of products. chemguide.co.uk The hydrolysis of small aliphatic esters is generally rapid and efficient. europa.eu
Exploration of Stereoselective Synthesis and Chiral Resolution Techniques
While this compound is an achiral molecule, the synthesis of its chiral analogues, where the piperazine ring or side chain is substituted, requires stereoselective methods. The development of such techniques is vital for creating structurally diverse molecules with specific three-dimensional arrangements. nih.gov
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several strategies have been developed for synthesizing chiral piperazine derivatives.
One approach is the asymmetric hydrogenation of a prochiral precursor. For example, optically active piperazine-2-carboxylic acid derivatives can be prepared by the asymmetric hydrogenation of the corresponding pyrazinecarboxylic acid derivatives, using a chiral rhodium complex as a catalyst. google.com Another strategy relies on the chiral pool , utilizing readily available enantiopure starting materials, such as amino acids. nih.govrsc.org For instance, a five-step synthetic route has been developed to generate enantiopure 3-substituted piperazine-2-acetic acid esters starting from optically pure amino acids. nih.gov Similarly, chiral-pool assisted synthesis has been reported for 2-methylpiperazine (B152721) starting from (R)-(-)-phenylglycinol as a chiral auxiliary. rsc.org
Diastereoselective synthesis is relevant when creating a new stereocenter in a molecule that already contains one, resulting in diastereomers (e.g., cis and trans isomers). In piperazine synthesis, this is common when constructing disubstituted rings. For example, the synthesis of 6-substituted piperazine-2-acetic acid esters from homochiral amino acids can produce a diastereomeric mixture of cis and trans products, which can often be separated by column chromatography. rsc.org
Dynamic kinetic resolution is a more advanced technique that can convert a racemic mixture of starting materials into a single, desired stereoisomer in high yield. This method combines the resolution of enantiomers with in-situ racemization of the unwanted enantiomer, allowing it to be converted into the desired product. Such techniques have been applied to the synthesis of 3-substituted piperazin-2-ones, which are key intermediates for chiral piperazine derivatives. documentsdelivered.com
Chiral Auxiliary and Catalyst-Mediated Syntheses
The introduction of chirality into piperazine-containing molecules is of paramount importance, particularly in the pharmaceutical industry where the stereochemistry of a drug can significantly influence its pharmacological activity. researchgate.net Asymmetric synthesis, which allows for the selective production of a single enantiomer, is therefore a critical area of investigation. researchgate.net Methodologies employing chiral auxiliaries and catalysts are at the forefront of these efforts.
A common strategy for the asymmetric synthesis of chiral piperazine derivatives involves the use of chiral auxiliaries derived from readily available natural products like amino acids. mdpi.com For instance, (R)-(−)-phenylglycinol has been utilized as a chiral auxiliary in the synthesis of 2-methylpiperazine. mdpi.com In a typical sequence, the chiral auxiliary is first condensed with a suitable substrate, such as N-Boc glycine, to form a diastereomeric intermediate. Subsequent reactions, including reduction and cyclization, lead to the formation of the chiral piperazine ring, after which the auxiliary can be cleaved and recovered.
Another powerful approach involves the use of chiral catalysts. For example, novel C2-symmetric chiral piperazines have been designed and synthesized from L-proline. organic-chemistry.org These chiral piperazines, in the presence of a metal co-catalyst like copper(II) chloride, can then be used in catalytic amounts to mediate asymmetric reactions, such as the acylation of diols with high enantioselectivity. organic-chemistry.org While direct catalyst-mediated synthesis of this compound is not extensively documented in publicly available literature, the principles from analogous systems provide a clear pathway. For instance, the asymmetric reduction of an imine derivative in the presence of a ruthenium catalyst is a key step in the synthesis of the FDA-approved drug elbasvir, highlighting the power of catalytic enantioselective methods. researchgate.net
The choice of chiral auxiliary or catalyst is critical and depends on the specific transformation. Evans' oxazolidinones and pseudoephedrine are other well-established chiral auxiliaries that have been successfully employed in the asymmetric synthesis of a wide range of chiral molecules. mdpi.comgoogle.com Pseudoephenamine, a related auxiliary, has been shown to offer excellent diastereoselectivities in alkylation reactions, leading to enantiomerically enriched carboxylic acids. google.com
Innovations in Process Chemistry for Scalable Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production necessitates the development of robust, efficient, and sustainable processes. Innovations in process chemistry for the synthesis of this compound and its analogues have focused on continuous manufacturing, reaction optimization, and the incorporation of green chemistry principles.
Development of Continuous Flow Reaction Systems
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and their intermediates. nih.gov This approach offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater consistency. nih.gov For the synthesis of piperazine derivatives, continuous flow systems have been successfully implemented.
A notable example is the development of a two-step continuous-flow procedure for the synthesis of a key intermediate of the antipsychotic drug cariprazine. mdpi.com This process involves a selective ester reduction followed by a reductive amination using catalytic hydrogenation over a platinum-on-carbon catalyst. mdpi.com The successful transition of photoredox-catalyzed reactions, which are increasingly used for the functionalization of piperazines, from batch to continuous flow conditions has also been reported. mdpi.comorganic-chemistry.org Furthermore, a patented method describes the continuous synthesis of piperazine compounds in a fixed-bed reactor, utilizing a composite catalyst on an alumina (B75360) support. google.com This method allows for high throughput and long catalyst lifetimes under controlled temperature and pressure. google.com
A hypothetical continuous flow setup for the synthesis of this compound could involve the Michael addition of 1-ethylpiperazine (B41427) to an acrylate ester in a packed-bed reactor, followed by in-line hydrolysis to the desired carboxylic acid. This would allow for precise control over reaction parameters, minimizing side reactions and facilitating purification.
Optimization of Reaction Conditions for Yield and Purity
The choice of solvent, temperature, catalyst, and reaction time all play crucial roles. In the N-alkylation of piperazines, a common method for introducing substituents, the reaction of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate was carried out in dimethyl sulfoxide (B87167) (DMSO) in the presence of cesium carbonate and sodium iodide to achieve a high yield of the desired product. nih.govjocpr.com
The following table illustrates typical parameters that are optimized for the synthesis of piperazine derivatives:
| Parameter | Objective | Example |
| Solvent | Improve solubility, influence reactivity | Using DMSO for N-alkylation reactions nih.govjocpr.com |
| Temperature | Control reaction rate, minimize side reactions | Conducting reactions at controlled temperatures, e.g., 25-30°C jocpr.com |
| Catalyst | Increase reaction rate and selectivity | Using platinum on carbon for reductive amination mdpi.com |
| Reagent Stoichiometry | Maximize conversion of limiting reagent, minimize byproducts | Using an excess of piperazine to prevent double alkylation mdpi.com |
| Reaction Time | Ensure complete reaction, prevent product degradation | Monitoring reaction progress using techniques like TLC or HPLC |
Principles of Green Chemistry in Synthetic Design and Implementation
The integration of green chemistry principles into synthetic design is essential for developing environmentally benign and sustainable manufacturing processes. researchgate.net For the synthesis of piperazine derivatives, several green approaches have been explored.
One key area is the use of alternative energy sources, such as microwave irradiation, to accelerate reactions and reduce energy consumption. researchgate.net Photoredox catalysis, particularly with organic photocatalysts, offers a greener alternative to traditional methods that often rely on heavy metal catalysts. mdpi.com This approach has been successfully applied to the C-H functionalization of piperazines. mdpi.com
The choice of solvent is another critical aspect of green chemistry. The use of water or other environmentally friendly solvents is preferred over hazardous organic solvents. For example, a method for the synthesis of 3-(phenylsulfonyl)propanoic acid, a related propanoic acid derivative, utilizes water as the solvent. orgsyn.org
Furthermore, the development of one-pot, multicomponent reactions is a cornerstone of green chemistry, as it reduces the number of synthetic steps, minimizes waste, and improves atom economy. researchgate.net Catalyst-free synthesis is another area of active research, aiming to simplify reaction protocols and reduce environmental impact. researchgate.net
Isolation and Purification Strategies for Enhanced Chemical Purity
Achieving high chemical purity is a prerequisite for the use of this compound in many applications. A variety of isolation and purification techniques are employed, with chromatographic methods being particularly powerful.
Chromatographic Separation Techniques (e.g., Column Chromatography, Preparative HPLC)
Chromatographic techniques are widely used for the purification of piperazine derivatives. Column chromatography, utilizing silica (B1680970) gel as the stationary phase, is a standard method for purifying reaction products. In the synthesis of an analogue, 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester, the crude product was purified by column chromatography on silica gel with a mobile phase of 10% ethyl acetate (B1210297) in hexane (B92381) to yield the pure compound as a white solid. jocpr.com
High-performance liquid chromatography (HPLC) is another indispensable tool, both for analytical assessment of purity and for preparative-scale purification. rdd.edu.iq Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis and purification of piperazine-containing compounds. nih.govmdpi.com Due to the fact that simple piperazines often lack a strong UV chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) may be necessary for sensitive detection at low concentrations. jocpr.com However, for preparative work, detection methods such as refractive index (RI) or evaporative light scattering detection (ELSD) can be employed.
The selection of the appropriate HPLC conditions is crucial for achieving optimal separation. The following table outlines key parameters for the chromatographic purification of piperazine derivatives:
| Parameter | Stationary Phase | Mobile Phase | Detection |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | TLC Visualization (e.g., UV, staining) |
| Preparative HPLC | C18 Silica | Acetonitrile/Water with modifiers (e.g., TFA, formic acid) | UV, RI, ELSD, or Mass Spectrometry |
For the purification of the zwitterionic this compound, ion-exchange chromatography or hydrophilic interaction liquid chromatography (HILIC) could also be effective strategies.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a complete picture of the molecular skeleton can be assembled.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis
The structure of 3-(4-Ethylpiperazin-1-yl)propanoic acid features several distinct chemical environments for its hydrogen and carbon atoms, which would give rise to a unique set of signals in its NMR spectra.
Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the number of neighboring protons. Based on the structure, seven distinct proton signals are expected. A key piece of experimental evidence from a patent involving a derivative of this compound shows the characteristic triplet for the ethyl group's methyl protons appearing at approximately 1.01 ppm. google.com
Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound
| Label | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| a | -CH₃ | ~1.1 | Triplet (t) | 3H |
| b | -CH₂- (ethyl) | ~2.4 | Quartet (q) | 2H |
| c | -CH₂- (piperazine, adjacent to N-ethyl) | ~2.5 | Triplet (t) | 4H |
| d | -CH₂- (piperazine, adjacent to N-propyl) | ~2.6 | Triplet (t) | 4H |
| e | -CH₂- (propyl, adjacent to piperazine) | ~2.7 | Triplet (t) | 2H |
| f | -CH₂- (propyl, adjacent to COOH) | ~2.5 | Triplet (t) | 2H |
| g | -OH | >10 | Broad Singlet (br s) | 1H |
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum, typically recorded with proton decoupling, shows a single peak for each non-equivalent carbon atom. For this compound, seven distinct signals are predicted, corresponding to the seven unique carbon environments in the molecule.
Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound
| Label | Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| 1 | -C H₃ | ~12 |
| 2 | -C H₂- (ethyl) | ~52 |
| 3 | -C H₂- (piperazine, adjacent to N-ethyl) | ~53 |
| 4 | -C H₂- (piperazine, adjacent to N-propyl) | ~53.5 |
| 5 | -C H₂- (propyl, adjacent to piperazine) | ~55 |
| 6 | -C H₂- (propyl, adjacent to COOH) | ~32 |
| 7 | -C =O | ~175 |
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)
To unambiguously assign the signals from ¹H and ¹³C NMR and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this molecule, COSY would show correlations between the protons of the ethyl group (a-b), the protons within the propanoic acid chain (e-f), and cross-peaks indicating coupling between adjacent protons on the piperazine (B1678402) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to definitively link the proton assignments in the first table to the carbon assignments in the second table (e.g., proton 'a' at ~1.1 ppm is attached to carbon '1' at ~12 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular fragments. Key correlations would include the link from the ethyl protons (a, b) to the piperazine carbons (3), and from the propanoic acid chain protons (e, f) to the piperazine carbons (4) and the carboxyl carbon (7).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It can help to confirm the three-dimensional conformation of the molecule in solution.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS can measure the mass of a molecule with extremely high accuracy (typically to four or five decimal places). This allows for the determination of the precise elemental formula. For this compound (C₉H₁₈N₂O₂), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.
Interactive Data Table: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₉H₁₉N₂O₂⁺ | 187.14411 |
| [M+Na]⁺ | C₉H₁₈N₂O₂Na⁺ | 209.12605 |
| [M-H]⁻ | C₉H₁₇N₂O₂⁻ | 185.12955 |
Coupled Techniques (e.g., LC-MS, GC-MS)
For analyzing compounds in complex mixtures or for providing clean samples to the mass spectrometer, MS is often coupled with a chromatographic separation technique.
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most suitable technique for a polar, non-volatile compound like this compound. The liquid chromatograph separates the compound from impurities, after which it is ionized (e.g., by Electrospray Ionization, ESI) and analyzed by the mass spectrometer.
GC-MS (Gas Chromatography-Mass Spectrometry): This technique is generally used for volatile compounds. To analyze this carboxylic acid by GC-MS, a derivatization step to convert the non-volatile carboxylic acid and tertiary amine into more volatile esters or silyl (B83357) derivatives would be necessary.
In a tandem MS (MS/MS) experiment, the [M+H]⁺ ion would be selected and fragmented to produce a characteristic pattern that confirms the structure.
Interactive Data Table: Plausible Mass Fragments in MS/MS for this compound
| Fragment m/z | Plausible Lost Neutral Fragment | Structure of Observed Ion |
| 113.1073 | C₂H₅N + CO₂ | [Piperazine-CH₂CH₂]⁺ |
| 99.0917 | C₂H₅N + C₂H₄O₂ | [Ethylpiperazine]⁺ |
| 83.0862 | C₄H₉NO₂ | [Ethyl-vinyl-amine]⁺ fragment |
| 70.0651 | C₅H₁₁NO₂ | [Piperazine fragment]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. The spectrum for this compound would be dominated by features characteristic of a carboxylic acid. A very broad absorption from approximately 3300 to 2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer is expected. The C=O stretching vibration would give rise to a strong, sharp peak around 1710 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While the O-H stretch is typically weak in Raman spectra, the C=O stretch and the various C-H and C-C stretching vibrations of the alkyl chains and piperazine ring would be clearly visible.
Interactive Data Table: Characteristic Vibrational Bands for this compound
| Vibrational Mode | Functional Group | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
| O-H stretch | Carboxylic Acid | 3300-2500 (very broad) | Weak |
| C-H stretch | Aliphatic (CH₂, CH₃) | 2970-2850 (strong) | 2970-2850 (strong) |
| C=O stretch | Carboxylic Acid | 1725-1700 (strong) | 1725-1700 (medium) |
| C-O stretch | Carboxylic Acid | 1320-1210 (medium) | Medium |
| C-N stretch | Tertiary Amine | 1250-1020 (medium-weak) | Medium-strong |
| O-H bend | Carboxylic Acid | 1440-1395 (medium) | Weak |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, offering insights into its conformation and the supramolecular assemblies it forms in the solid state.
The initial and often most challenging step in X-ray crystallographic analysis is the cultivation of high-quality single crystals. For a compound like this compound, which possesses both acidic and basic functionalities, various crystallization techniques could be explored. A common and effective method involves the slow evaporation of a solvent from a saturated solution of the compound. The choice of solvent is critical and would typically be determined through a screening process using a range of solvents with varying polarities, such as methanol (B129727), ethanol, acetonitrile (B52724), or mixtures thereof.
An alternative approach would be vapor diffusion, where a solution of the compound is allowed to equilibrate with a vapor of a less soluble solvent, gradually inducing crystallization. Temperature-controlled methods, such as slow cooling of a saturated solution, could also be employed. The quality of the resulting crystals would be assessed using optical microscopy to identify single, well-formed crystals with smooth faces and no visible defects.
Once a suitable crystal is obtained, it would be mounted on a goniometer and subjected to a beam of X-rays. The diffraction pattern produced is unique to the crystal's internal structure. Analysis of this pattern would reveal the fundamental properties of the crystal lattice.
The first step is the determination of the unit cell parameters, which are the dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice. These parameters, in turn, define the crystal system to which the compound belongs (e.g., monoclinic, orthorhombic, etc.). Further analysis of the systematic absences in the diffraction data allows for the unambiguous assignment of the space group, which describes the symmetry elements present in the crystal structure.
A hypothetical data table for the crystallographic parameters of this compound is presented below. It is crucial to understand that this table is illustrative and not based on experimental data.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 1056.7 |
| Z | 4 |
With the crystal structure solved, a detailed analysis of the molecular conformation can be undertaken. This would involve examining the bond lengths, bond angles, and torsion angles within the this compound molecule. The conformation of the piperazine ring (typically a chair conformation) and the orientation of the ethyl and propanoic acid substituents would be of particular interest.
Furthermore, the study of intermolecular interactions is critical to understanding how the molecules pack in the crystal lattice. Given the presence of a carboxylic acid group and tertiary amine functionalities, hydrogen bonding would be expected to play a significant role. Specifically, O-H···N or O-H···O hydrogen bonds could be anticipated. Other weaker interactions, such as C-H···O and C-H···π interactions, could also be present and would be systematically analyzed. nih.govnih.gov
To further quantify and visualize the intermolecular interactions, Hirshfeld surface analysis would be a valuable tool. nih.govnih.gov This method maps the electron distribution of a molecule within the crystal, allowing for the visualization of intermolecular contacts. The Hirshfeld surface is generated based on the electron density of the promolecule, and the normalized contact distance (d_norm) is mapped onto this surface. Regions of close contact, indicative of strong intermolecular interactions like hydrogen bonds, appear as red areas on the d_norm map.
Chromatographic Methodologies for Purity Profiling and Quantification
Chromatographic techniques are indispensable for assessing the purity of a chemical compound and for quantifying its concentration in a sample. High-performance liquid chromatography (HPLC) is a particularly powerful and versatile method for these purposes.
An HPLC method for the analysis of this compound would be developed to separate the target compound from any potential impurities, such as starting materials, by-products, or degradation products. cymitquimica.com Given the polar and ionizable nature of the molecule, reversed-phase HPLC would likely be the method of choice.
A typical HPLC system would consist of a C18 stationary phase (a non-polar column) and a polar mobile phase. The mobile phase would likely be a mixture of an aqueous buffer (to control the pH and the ionization state of the compound) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase would be a critical parameter to optimize, as it would influence the retention time and peak shape of the analyte.
The method would be validated to ensure its accuracy, precision, linearity, and sensitivity. Once validated, this HPLC method could be used for routine quality control to determine the purity of newly synthesized batches of this compound and to perform assay measurements to accurately determine its concentration.
Below is a hypothetical table outlining a potential HPLC method. This information is for illustrative purposes only.
| Parameter | Hypothetical Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Ultra-Performance Liquid Chromatography (UPLC) in High-Throughput Analysis
Ultra-Performance Liquid Chromatography (UPLC) has emerged as a pivotal technology in high-throughput analysis, offering significant advantages in speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). These advancements are particularly beneficial for the rapid quantification and analysis of pharmaceutical compounds and their metabolites in complex biological matrices. The application of UPLC allows for the processing of a large number of samples in a shorter time frame, which is critical in drug discovery and development pipelines.
For a compound such as this compound, which possesses both a basic piperazine moiety and an acidic propanoic acid group, UPLC methods can be finely tuned to achieve optimal separation and detection. The high-pressure capabilities of UPLC systems, combined with sub-2 µm particle columns, enable faster separations without compromising chromatographic efficiency.
Detailed Research Findings:
While specific UPLC methods for the high-throughput analysis of this compound are not extensively documented in publicly available literature, established methodologies for structurally similar compounds, such as piperazine derivatives and carboxylic acids, provide a strong basis for method development.
Research on various piperazine derivatives demonstrates the utility of reversed-phase UPLC coupled with mass spectrometry (MS) for their sensitive and selective detection. For instance, a rapid UPLC-MS/MS method for detecting piperazine designer drugs in biological material utilizes a C18 column with a gradient elution of water and methanol containing 0.1% formic acid. mdpi.com The total run time for separating multiple analytes was under 15 minutes, showcasing the high-throughput capabilities of the technique. mdpi.com The addition of formic acid to the mobile phase is crucial as it helps to protonate the piperazine ring, leading to better peak shape and enhanced ionization for MS detection.
Similarly, the analysis of small-chain carboxylic acids by UPLC often requires derivatization or careful control of the mobile phase pH to ensure the analyte is in a non-ionized state for retention on a reversed-phase column. nih.govresearchgate.net Acidifying the mobile phase to a pH below the pKa of the carboxylic acid group (typically around 4.87 for propanoic acid) with an additive like formic acid is a common strategy. researchgate.netcreative-proteomics.com
For high-throughput screening, direct injection of biological samples after minimal sample preparation, such as protein precipitation, is often employed. nih.gov The robustness and high resolution of UPLC systems can handle the complexity of these matrices, and when coupled with tandem mass spectrometry (MS/MS), it provides excellent selectivity and sensitivity for quantitative analysis. nih.gov
Based on these principles, a hypothetical UPLC-MS/MS method for the high-throughput analysis of this compound can be proposed. The method would likely employ a C18 stationary phase and a gradient elution with an acidified water/acetonitrile mobile phase. This approach would ensure the protonation of both the piperazine and carboxylic acid functional groups, leading to good retention and peak shape.
Below are interactive data tables detailing a plausible set of UPLC parameters and a representative gradient profile for the high-throughput analysis of this compound.
Table 1: Hypothetical UPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Chromatography System | ACQUITY UPLC System or equivalent |
| Column | ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Table 2: Representative UPLC Gradient Profile
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.0 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
This proposed method would allow for a rapid analysis time of 5 minutes per sample, enabling the high-throughput screening necessary in various stages of pharmaceutical research. The specificity and sensitivity of MS/MS detection would permit accurate quantification of this compound in diverse and complex sample matrices.
Chemical Reactivity and Derivatization Studies of 3 4 Ethylpiperazin 1 Yl Propanoic Acid
Modifications of the N-Ethylpiperazine Ring
The two tertiary nitrogen atoms in the piperazine (B1678402) ring are nucleophilic centers that can undergo further reactions, most notably N-alkylation and N-acylation to form quaternary salts.
As both nitrogen atoms in 3-(4-ethylpiperazin-1-yl)propanoic acid are tertiary, they cannot undergo standard N-alkylation or N-acylation in the same way as primary or secondary amines. Instead, they react with alkylating or acylating agents to form quaternary ammonium (B1175870) salts, a reaction known as quaternization. koeichem.comyoutube.com
This reaction involves the nucleophilic attack of a tertiary nitrogen atom on an electrophilic carbon of an alkyl halide (e.g., methyl iodide) or an acyl halide. This forms a new carbon-nitrogen bond and results in a positively charged nitrogen atom. Both the N-1 and N-4 atoms are susceptible to quaternization. The relative reactivity of the two nitrogens can be influenced by steric and electronic factors. The N-1 nitrogen is attached to the propanoic acid group, while the N-4 nitrogen is attached to an ethyl group. The electronic environment and steric hindrance around each nitrogen will dictate which one reacts preferentially or if a di-quaternized product can be formed under forcing conditions. The formation of such quaternary ammonium salts can significantly alter the solubility and biological properties of the parent molecule.
Table 3: Examples of Quaternization Products
| Reagent | Nitrogen Site | Product Name |
| Methyl Iodide | N-1 | 1-(2-Carboxyethyl)-1-methyl-4-ethylpiperazin-1-ium iodide |
| Methyl Iodide | N-4 | 4-(2-Carboxyethyl)-1-ethyl-1-methylpiperazin-1-ium iodide |
| Benzyl Bromide | N-1 | 1-Benzyl-1-(2-carboxyethyl)-4-ethylpiperazin-1-ium bromide |
| Acetyl Chloride | N-1 or N-4 | Acylammonium salt (e.g., 1-Acetyl-1-(2-carboxyethyl)-4-ethylpiperazin-1-ium chloride) |
Quaternization of Nitrogen Centers
The piperazine moiety of this compound contains two nitrogen atoms, both of which are tertiary amines and thus susceptible to quaternization. This reaction involves the alkylation of the nitrogen atom, leading to the formation of a quaternary ammonium salt. The process typically occurs by treating the parent molecule with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide).
The quaternization can conceptually occur at either the N1 or the N4 nitrogen atom.
Quaternization at N1: This nitrogen is part of the ethylpiperazine core and is directly attached to the propanoic acid chain. Its reactivity can be influenced by the steric hindrance and electronic effects of the adjacent substituents.
Quaternization at N4: This nitrogen is part of the ethyl group. It is generally more sterically accessible and its basicity is a key factor in the reaction rate.
The reaction conditions, such as the solvent, temperature, and the nature of the alkylating agent, can influence the reaction's efficiency and selectivity. mdpi.com For instance, heating the parent compound with a suitable amine in a solvent can lead to the formation of the corresponding ammonium salt. mdpi.commdpi.com The formation of these quaternary ammonium salts significantly alters the molecule's physicochemical properties, such as its solubility and charge distribution.
Table 1: Conceptual Quaternization Reactions
| Nitrogen Center | Alkylating Agent | Conceptual Product Name |
|---|---|---|
| N1 | Methyl Iodide (CH₃I) | 1-Ethyl-1-(2-carboxyethyl)-4-methylpiperazin-1-ium iodide |
| N4 | Methyl Iodide (CH₃I) | 4-Ethyl-1-(2-carboxyethyl)-1-methylpiperazin-1-ium iodide |
| N1 and N4 (Di-quaternization) | Excess Methyl Iodide (CH₃I) | 1,4-Diethyl-1,4-dimethylpiperazine-1,4-diium diiodide (propanoic acid chain not specified) |
Ring Functionalization (e.g., Hydroxylation, Halogenation)
Functionalization of the carbon atoms within the piperazine ring itself represents a more complex synthetic challenge compared to modifications at the nitrogen centers. researchgate.netmdpi.com Direct functionalization methods like hydroxylation or halogenation on the saturated C-H bonds of the piperazine ring are not straightforward and often require advanced synthetic strategies.
The presence of two nitrogen atoms in the piperazine ring can lead to side reactions or inhibit the reactivity of catalytic systems that are effective for other heterocycles like piperidines or pyrrolidines. nih.govmdpi.comnih.gov Despite these challenges, the development of methods for direct C-H functionalization is an active area of research, as it allows for the introduction of new functional groups that can significantly modify the molecule's properties. researchgate.netnih.govnsf.gov
Hydroxylation: The introduction of a hydroxyl group onto the piperazine ring would create a piperazinol derivative. This could be conceptually achieved through oxidative methods, potentially using specific catalysts that can selectively activate a C-H bond.
Halogenation: Direct halogenation of the ring carbons is also challenging. Radical-based reactions or transition-metal-catalyzed approaches could be envisioned to introduce halogens like chlorine or bromine onto the piperazine scaffold.
These modifications would provide new handles for further derivatization and could influence the conformational properties of the piperazine ring.
Introduction of Diverse Substituents onto the Molecular Scaffold
Expanding the structural diversity of the this compound scaffold is key to exploring its full potential. Modern synthetic methodologies offer powerful tools for introducing a wide array of substituents, moving beyond simple N-alkylation to more complex carbon-based modifications.
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful strategy for modifying heterocyclic compounds, including piperazines. nsf.gov These methods allow for the conversion of strong C-H bonds into new C-C or C-heteroatom bonds, providing an efficient route to novel derivatives. researchgate.netmdpi.com While over 80% of piperazine-containing pharmaceuticals are substituted only at the nitrogen atoms, recent advances are enabling more complex carbon-skeleton modifications. nih.gov
Several key strategies for the C-H functionalization of piperazines have been developed:
Photoredox Catalysis: This approach uses visible light and a photocatalyst to generate a radical at the α-carbon position to a nitrogen atom. nih.govmdpi.com This radical can then be trapped by various radical acceptors to form new bonds. This method is advantageous due to its mild reaction conditions. nih.govmdpi.com For example, photoredox C-H arylation can couple N-protected piperazines with aromatic compounds. mdpi.com
Transition-Metal-Catalyzed Functionalization: Catalysts based on metals like palladium (Pd), rhodium (Rh), or copper (Cu) can facilitate the direct functionalization of C-H bonds. nih.govmdpi.com However, the presence of two nitrogen atoms in piperazines can sometimes complicate these reactions compared to simpler amines. nih.govnih.gov
α-Lithiation Trapping: This method involves the deprotonation of the C-H bond adjacent to a nitrogen atom using a strong base, followed by quenching the resulting anion with an electrophile. nih.govnih.gov
These strategies open the door to a wide range of derivatives by allowing the introduction of alkyl, aryl, vinyl, and other functional groups directly onto the carbon framework of the piperazine ring. researchgate.netnih.gov
Table 2: Overview of C-H Functionalization Strategies for Piperazine Scaffolds
| Strategy | Catalyst/Reagent Type | Bond Formed (Example) | Reference |
|---|---|---|---|
| Photoredox Catalysis | Iridium (Ir) or Ruthenium (Ru) complexes, Organic Dyes | C-Aryl, C-Alkyl | researchgate.netnih.govmdpi.com |
| Transition-Metal Catalysis | Palladium (Pd), Rhodium (Rh), Copper (Cu) | C-Aryl, C-Heteroaryl | nih.govmdpi.com |
| α-Lithiation Trapping | Strong base (e.g., s-BuLi) | C-C (with electrophiles) | nih.govnih.gov |
Click Chemistry Applications for Conjugation and Probe Development
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and reliable method for joining molecular fragments. alliedacademies.orgnih.gov This reaction forms a stable 1,2,3-triazole ring, which can act as a linker to conjugate the piperazine scaffold to other molecules, such as fluorescent probes, affinity labels, or biomolecules. nih.govrsc.orgnih.gov
To apply click chemistry to this compound, one of the functionalities (the carboxylic acid or the piperazine nitrogen) would first need to be converted into either an azide (B81097) or an alkyne.
Modification of the Carboxylic Acid: The propanoic acid moiety can be coupled with an amino-alkyne or an amino-azide via standard amide bond formation, using coupling agents like EDC. nih.gov
Modification at the Piperazine Nitrogen: If the ethyl group at N4 were replaced with a different substituent, such as a propargyl or azidoethyl group, this would provide a handle for click reactions.
Once the azide or alkyne functionality is installed, the derivative can be "clicked" with a complementary molecule. This approach has been widely used to synthesize piperazine-triazole hybrids for various applications in medicinal chemistry and chemical biology. alliedacademies.orgrsc.orgresearchgate.net The resulting triazole ring is not just a passive linker; it is metabolically stable and can form hydrogen bonds, potentially influencing the biological activity of the conjugate. nih.govresearchgate.net
Table 3: Conceptual Click Chemistry Conjugation
| Modified Parent Molecule | Click Partner | Resulting Conjugate Type |
|---|---|---|
| 3-(4-Ethylpiperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide | Azide-functionalized fluorophore | Fluorescently labeled probe |
| 1-(3-Azidopropyl)-4-ethylpiperazine (conceptual analog) | Alkyne-functionalized biotin (B1667282) | Biotinylated affinity probe |
| 3-(4-Ethylpiperazin-1-yl)-N-(2-azidoethyl)propanamide | Alkyne-functionalized peptide | Peptide-drug conjugate |
Synthesis of Prodrugs and Pro-moieties (conceptual, no dosage)
Prodrug design is a well-established strategy to improve the physicochemical or pharmacokinetic properties of a parent drug. nih.gov The structure of this compound offers two primary functional groups for prodrug modification: the carboxylic acid and the tertiary amines. These modifications are designed to be cleaved in vivo, either enzymatically or chemically, to release the active parent compound. nih.gov
Carboxylic Acid Modification: The carboxylic acid is a common target for prodrug synthesis. nih.gov It can be converted into an ester or an amide. nih.gov
Ester Prodrugs: Esterification with various alcohols can modulate properties like lipophilicity. These esters are often designed to be hydrolyzed by esterase enzymes present in the body.
Amide Prodrugs: Formation of an amide bond with an amino acid or another amine-containing moiety can also be used. Amide prodrugs are generally more stable than esters and may require specific amidase enzymes for cleavage.
Tertiary Amine Modification: The tertiary nitrogens of the piperazine ring can also be targeted. A common strategy for tertiary amines is the formation of an N-oxide. N-oxides are typically more water-soluble and can be reduced back to the parent tertiary amine in vivo.
These conceptual strategies allow for the rational design of prodrugs with tailored properties, aiming to optimize the delivery and release of the parent molecule without discussing specific therapeutic applications or dosages.
Table 4: Conceptual Prodrug Strategies
| Functional Group Targeted | Pro-moiety | Prodrug Type | Conceptual Cleavage Mechanism |
|---|---|---|---|
| Carboxylic Acid | Ethanol | Ethyl 3-(4-ethylpiperazin-1-yl)propanoate | Enzymatic hydrolysis (esterases) |
| Carboxylic Acid | Glycine | 2-((3-(4-Ethylpiperazin-1-yl)propanoyl)amino)acetic acid | Enzymatic hydrolysis (amidases) |
| N4-Nitrogen | Oxygen | 4-Ethyl-1-(2-carboxyethyl)piperazine 4-oxide | Enzymatic reduction (N-oxide reductases) |
Research Applications and Utility As a Chemical Building Block Non Therapeutic
Exploration in Advanced Materials Science and Functionalization
The utility of 3-(4-Ethylpiperazin-1-yl)propanoic acid as a functional building block in advanced materials science is not documented in current research literature. The unique structure of the molecule, which combines a carboxylic acid group and a tertiary amine within a piperazine (B1678402) ring, theoretically offers potential as a monomer or surface modification agent. The carboxylic acid can participate in esterification or amidation reactions to be integrated into polymer chains, while the piperazine nitrogen offers a site for quaternization or coordination, which could be useful for surface functionalization or creating pH-responsive systems. However, no studies have been published that explore these possibilities.
Incorporation into Polymeric Materials
There are no research articles or patents that describe the synthesis or characterization of polymeric materials derived from or incorporating This compound . Consequently, no data is available on the properties or performance of such polymers.
Surface Functionalization of Nanomaterials
No studies were found that utilize This compound for the surface functionalization of nanomaterials. While the modification of nanoparticle surfaces is a broad and active area of research, the use of this specific compound as a ligand or coating has not been reported. Therefore, there are no detailed findings or data tables to present on this topic.
Development of Self-Assembling Molecular Systems
The potential for This compound to act as a component in self-assembling molecular systems has not been explored in any published research. The amphiphilic nature that could arise from the protonation of its piperazine nitrogen in combination with the carboxylate group suggests it could theoretically participate in forming higher-order structures like micelles or vesicles under specific pH conditions. However, this remains a hypothetical application without any experimental validation in the scientific literature.
Emerging Research Frontiers and Future Perspectives
Development of Catalytic and Asymmetric Synthetic Routes for Enhanced Sustainability
The traditional synthesis of piperazine (B1678402) derivatives often involves multi-step procedures that may utilize harsh reagents and generate significant waste. google.com Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient methods. Future research on 3-(4-Ethylpiperazin-1-yl)propanoic acid will likely prioritize the development of catalytic and asymmetric synthetic routes.
Catalytic approaches, particularly those employing transition metals like palladium and ruthenium, are transforming the synthesis of N-heterocycles. organic-chemistry.orgmdpi.com For instance, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) could provide a direct and efficient method for constructing the N-aryl or N-alkyl piperazine core. mdpi.com Similarly, ruthenium-catalyzed couplings of diols and diamines present a green alternative for forming the piperazine ring. organic-chemistry.org The application of these methods could lead to shorter synthetic pathways, lower energy consumption, and reduced environmental impact.
Asymmetric synthesis is crucial when specific stereoisomers of a molecule are required, which is often the case for biologically active compounds. While this compound itself is achiral, the introduction of substituents on the piperazine or propanoic acid backbone would create chiral centers. Future research could explore enantioselective methods, such as intramolecular hydroamination, to produce stereochemically pure analogs. organic-chemistry.org These advanced synthetic strategies are essential for creating structurally complex molecules with precisely defined three-dimensional arrangements.
Table 1: Potential Catalytic Strategies for Sustainable Synthesis
| Catalytic Method | Potential Application in Synthesizing Analogs | Sustainability Advantage |
| Palladium-Catalyzed Buchwald-Hartwig Amination | Formation of the N-aryl or N-heteroaryl bond on the piperazine ring. mdpi.com | High efficiency, broad substrate scope, and milder reaction conditions compared to classical methods. |
| Ruthenium-Catalyzed Diol-Diamine Coupling | Construction of the core piperazine ring from readily available starting materials. organic-chemistry.org | Atom-economical, often uses greener solvents, and avoids hazardous reagents. |
| Asymmetric Intramolecular Hydroamination | Synthesis of chiral, substituted piperazine derivatives. organic-chemistry.org | High enantioselectivity, providing access to single-enantiomer compounds. |
| Wacker-Type Aerobic Oxidative Cyclization | Formation of the piperazine ring from alkene precursors using molecular oxygen as the oxidant. organic-chemistry.org | Utilizes a green oxidant (air) and can be highly efficient for constructing various heterocycles. |
Integration with Artificial Intelligence and Machine Learning for Molecular Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-make-test-analyze cycle. ijpsjournal.comnih.gov These computational tools can be powerfully applied to explore the chemical space around this compound for various applications. In silico methods allow for the rapid prediction of molecular properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as potential biological activities and toxicities. mdpi.comnih.govmdpi.com
Generative AI models, including Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can design novel molecules from scratch that possess desired characteristics. ijpsjournal.comnih.gov By using the this compound scaffold as a starting point, these algorithms could generate libraries of virtual compounds with optimized properties, such as enhanced binding affinity to a specific protein target or improved solubility. nih.gov This approach significantly reduces the time and cost associated with synthesizing and screening new compounds. nih.gov
Furthermore, ML models can be trained on existing data to identify quantitative structure-activity relationships (QSAR), which correlate specific structural features with observed activities. mdpi.com This allows researchers to understand which parts of the molecule are most important for its function and to make more informed decisions in designing next-generation derivatives.
Table 2: Application of AI/ML in the Molecular Design of Derivatives
| AI/ML Technique | Application | Potential Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on molecular structure. mdpi.com | Identify key structural motifs for activity and guide the design of more potent analogs. |
| Generative Models (VAEs, GANs) | De novo design of novel molecules with desired properties. ijpsjournal.comnih.gov | Creation of new, synthesizable derivatives with optimized characteristics. |
| ADME/Tox Prediction | Forecast pharmacokinetic and toxicity profiles in silico. mdpi.com | Prioritize compounds with favorable drug-like properties for synthesis and testing. |
| Molecular Docking and Dynamics Simulations | Simulate the binding of the molecule to a biological target. acs.org | Elucidate binding modes and predict binding affinity to guide lead optimization. |
Exploration of New Chemical Space through Combinatorial Chemistry and High-Throughput Synthesis
Combinatorial chemistry, coupled with high-throughput synthesis and screening, provides a powerful platform for exploring vast areas of chemical space to identify molecules with novel properties. nih.govnih.gov The structure of this compound is well-suited for a combinatorial approach, as it possesses two key points for diversification: the secondary amine within the piperazine ring (after potential removal of the ethyl group) and the carboxylic acid group.
By utilizing a core scaffold, large libraries of related compounds can be rapidly synthesized. For example, the carboxylic acid moiety can be converted into a wide array of amides, esters, or other functional groups. Simultaneously, the piperazine nitrogen can be functionalized with a diverse set of alkyl, aryl, or acyl groups. This strategy allows for the systematic modification of the molecule's steric and electronic properties to fine-tune its interactions with biological targets or its material properties. nih.govnih.gov Solution-phase and polymer-supported synthesis methods have been developed to facilitate the creation and purification of such piperazine-based libraries. nih.gov
Table 3: Hypothetical Combinatorial Library Based on the Core Scaffold
| Scaffold | R1 (Modification at Piperazine N) | R2 (Modification at Carboxylic Acid) | Resulting Chemical Space |
| Piperazinyl-propanoic acid | -H, -Methyl, -Benzyl, -Phenyl | -OH, -OMe, -NH₂, -NH-Benzyl | A diverse library of amides and esters with varied N-substituents. |
| 3-(4-Ethylpiperazin-1-yl)- | (Modification at Propanoic Acid) | -Amide, -Ester, -Hydrazide | Exploration of derivatives of the intact parent compound. |
| (Modification at Ethyl Group) | -Propyl, -Cyclopropyl, -Hydroxyethyl | -OH (unmodified) | Fine-tuning of the properties of the N-substituent. |
Application in Chemical Biology for Decoding Complex Biological Processes
Chemical biology utilizes small molecules as probes to perturb and study complex biological systems. nih.govfebs.org High-quality chemical probes are characterized by their high potency and selectivity for a specific biological target. febs.org The this compound scaffold could serve as a starting point for the development of such probes.
By incorporating specific functionalities, the molecule can be transformed into a tool for biological discovery. For example, the addition of a fluorescent dye would allow researchers to visualize the molecule's distribution within living cells using fluorescence microscopy. mdpi.comresearchgate.net Attaching a photo-affinity label or a biotin (B1667282) tag could enable the identification of its cellular binding partners, a process known as target deconvolution. Piperazine derivatives have already been successfully developed as PET radioligands for imaging sigma receptors in the brain, demonstrating the utility of this scaffold in creating molecular probes. nih.gov
The development of probes based on this compound could help to elucidate the function of previously uncharacterized proteins or to validate new therapeutic targets. nih.govfebs.org
Table 4: Potential Modifications for Chemical Biology Applications
| Modification | Attached Group | Purpose | Biological Question Addressed |
| Fluorescence Tagging | Fluorescein, Rhodamine, or other fluorophores. mdpi.com | Visualize the probe's localization and dynamics in live cells. | Where does the compound accumulate in the cell? |
| Affinity Labeling | Biotin, clickable alkyne/azide (B81097) groups. | Isolate and identify binding partners (target deconvolution). | What proteins does the compound interact with? |
| Photo-crosslinking | Benzophenone, diazirine. | Covalently link the probe to its target upon UV irradiation for stable identification. | What is the direct binding target of the compound? |
| Radiolabeling | ¹¹C, ¹⁸F. nih.gov | Enable in vivo imaging using Positron Emission Tomography (PET). | How does the compound distribute in a whole organism? |
Investigation into the Foundational Principles of Molecular Recognition and Self-Assembly
Molecular recognition and self-assembly are fundamental processes in both chemistry and biology, governed by a subtle interplay of non-covalent interactions such as hydrogen bonding, ionic interactions, and van der Waals forces. The structure of this compound contains both a basic tertiary amine (the piperazine nitrogen) and an acidic carboxylic acid group. This combination makes it a zwitterionic-capable molecule, which can engage in a rich variety of intermolecular interactions.
The study of how this molecule and its derivatives recognize and bind to specific targets (like proteins or nucleic acids) can provide fundamental insights into the principles of molecular recognition. acs.org The piperazine moiety can act as a hydrogen bond acceptor, while the protonated form can be a hydrogen bond donor and participate in salt bridges. The propanoic acid group can also donate and accept hydrogen bonds and form strong ionic interactions. creative-proteomics.com
Furthermore, under specific conditions of pH and concentration, these molecules could potentially self-assemble into well-defined supramolecular structures such as micelles, vesicles, or gels. The crystal structure analysis of related piperazine compounds has revealed ordered, self-assembled lattices stabilized by extensive hydrogen bonding networks. nih.govacs.org Investigating the self-assembly behavior of this compound could lead to the development of novel "smart" materials with applications in areas such as controlled release or responsive hydrogels.
Table 5: Functional Groups and Their Potential Non-Covalent Interactions
| Functional Group | Type of Interaction | Potential Role in Recognition/Assembly |
| Piperazine Nitrogens | Hydrogen Bond Acceptor, Protonated Donor (Ionic) | Key interactions with biological macromolecules (e.g., enzyme active sites); formation of salt bridges. |
| Carboxylic Acid (COOH) | Hydrogen Bond Donor/Acceptor | Dimerization, formation of extended hydrogen-bonded chains. |
| Carboxylate (COO⁻) | Ionic Interaction, Hydrogen Bond Acceptor | Strong electrostatic interactions with positively charged residues or metal ions. |
| Ethyl Group | Van der Waals, Hydrophobic Interactions | Steric control of binding; contributes to packing in self-assembled structures. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-Ethylpiperazin-1-yl)propanoic acid, and how do protection/deprotection strategies enhance yield?
- Methodology : Synthesis typically involves coupling the ethylpiperazine moiety to a propanoic acid backbone. Protection of the piperazine nitrogen with groups like tert-butoxycarbonyl (Boc) prevents unwanted side reactions. Deprotection is achieved via acidic conditions (e.g., trifluoroacetic acid). Techniques such as refluxing under inert atmosphere and purification via column chromatography are critical for isolating high-purity products .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm final structure via H/C NMR and high-resolution mass spectrometry (HRMS).
Q. How can spectroscopic methods validate the structural integrity of this compound?
- Methodology :
- NMR : H NMR should show distinct signals for the ethylpiperazine protons (δ 2.3–2.8 ppm) and the propanoic acid carboxyl group (δ 12.1 ppm). C NMR confirms carbonyl resonance (δ 170–175 ppm) .
- FT-IR : Look for carboxylic acid O-H stretch (~2500–3300 cm) and C=O stretch (~1700 cm).
- Mass Spectrometry : HRMS should match the molecular formula (e.g., CHNO).
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition) with controls for non-specific binding.
- Cytotoxicity : Screen against cell lines (e.g., HEK293) via MTT assay, comparing IC values to reference compounds .
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity .
Advanced Research Questions
Q. How can structural modifications optimize the pharmacokinetic properties of this compound?
- Methodology :
- Lipophilicity Adjustment : Introduce substituents (e.g., halogens) to modulate logP values, assessed via reverse-phase HPLC .
- Metabolic Stability : Use liver microsomal assays to identify metabolic hotspots; consider blocking vulnerable sites (e.g., methylating labile protons) .
- Bioavailability : Perform parallel artificial membrane permeability assays (PAMPA) to predict intestinal absorption .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Assay Replication : Repeat experiments in orthogonal systems (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm target engagement .
- Data Normalization : Use standardized positive/negative controls (e.g., known inhibitors) to calibrate inter-assay variability.
- Computational Validation : Molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies between in vitro and in silico results .
Q. How can computational modeling predict off-target interactions of this compound?
- Methodology :
- Pharmacophore Mapping : Generate 3D pharmacophore models (e.g., Schrödinger Phase) to screen against databases like ChEMBL for potential off-targets .
- Machine Learning : Train models on datasets of piperazine derivatives to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., GROMACS) to assess binding stability and conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
